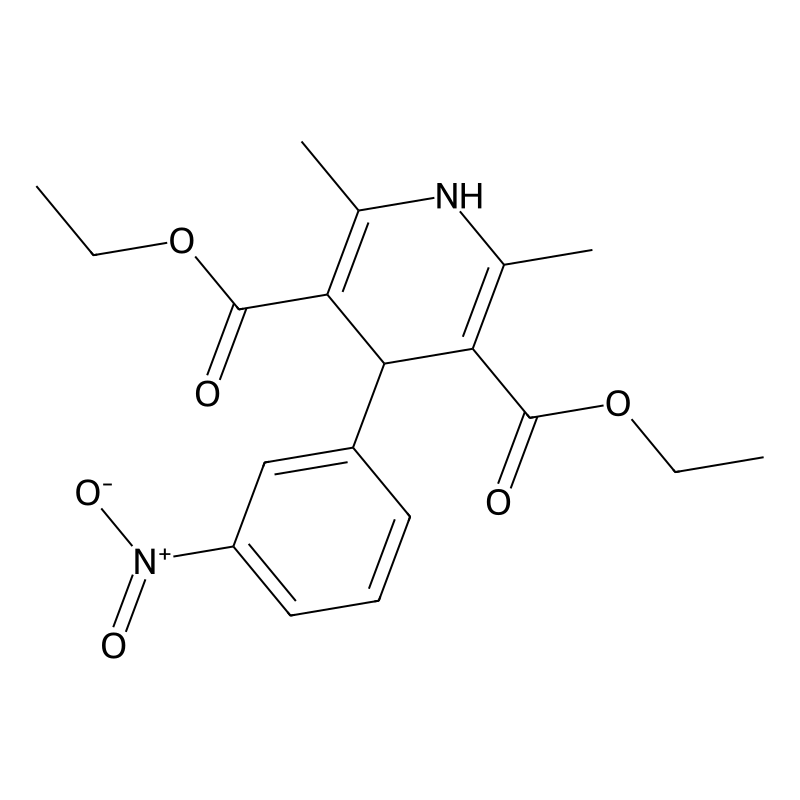

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Identification and Characterization:

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (also known as Nitrendipine Impurity C) is an organic compound with the molecular formula C₁₉H₂₂N₂O₆ and a molecular weight of 374.39 g/mol [, ]. It belongs to the class of dihydropyridine derivatives, which are known for their calcium channel blocking properties [].

Use as a Reference Standard:

This specific compound is primarily used as a reference standard in pharmaceutical testing, particularly for the drug Nitrendipine [, ]. Reference standards are highly purified and characterized materials that are used to compare the identity, purity, and potency of other materials, such as drug products and their impurities []. In the case of Nitrendipine, Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate helps ensure the accuracy and consistency of analytical tests used to assess the quality of the medication.

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as Nitrendipine Impurity C, is an organic compound with the molecular formula and a molecular weight of 374.39 g/mol. It is classified under dihydropyridine derivatives, which are recognized for their calcium channel blocking properties, making them significant in cardiovascular pharmacology . The structure includes a six-membered pyridine ring with two ethyl ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a nitrophenyl group at position 4.

FR7534 was investigated for its potential to block L-type calcium channels in the heart, a mechanism shared by many DHPs []. L-type calcium channels are responsible for regulating calcium influx into heart muscle cells, and their blockade can lead to relaxation of the heart muscle and lowered blood pressure []. However, the detailed mechanism by which FR7534 interacts with the calcium channel remains unclear and requires further research.

- Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.

- Decomposition: Under extreme conditions like high heat or strong acids/bases, the compound may decompose, leading to products that could involve cleavage of the ester groups or the pyridine ring itself.

- Reduction: The nitro group may be reduced to an amine under specific reducing conditions.

The synthesis of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions including:

- Formation of Dihydropyridine Ring: This can be achieved through condensation reactions involving appropriate aldehydes and ketones.

- Esterification: The carboxylic acid groups are converted to esters using diethyl alcohol in the presence of acid catalysts.

- Nitro Group Introduction: The nitrophenyl substituent is introduced through electrophilic aromatic substitution on a suitable precursor.

These methods ensure the production of the compound with high purity necessary for pharmaceutical applications .

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate serves primarily as a reference standard in pharmaceutical testing. It is crucial for assessing the identity, purity, and potency of Nitrendipine and related compounds in drug formulations . Additionally, due to its calcium channel blocking properties, it may have potential applications in cardiovascular research.

Studies on interaction profiles indicate that diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate interacts with L-type calcium channels. This interaction is essential for its pharmacological effects but requires more extensive investigation to understand its binding affinities and efficacy compared to other dihydropyridines .

Several compounds share structural similarities with diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Similar structure but with para nitro substitution | |

| Nitrendipine | A known calcium channel blocker; has additional functional groups | |

| Amlodipine | Contains a chlorine atom and is used as an antihypertensive agent |

The unique aspect of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate lies in its specific nitro group positioning and its role as an impurity standard in pharmaceutical contexts .

This comprehensive overview underscores the significance of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in both chemical research and practical applications within pharmacology. Further studies are warranted to explore its full potential and interactions within biological systems.

Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate represents a member of the 1,4-dihydropyridine family with the confirmed molecular formula C19H22N2O6 [1] [2]. The compound is characterized by Chemical Abstracts Service registry number 21829-28-7 and bears the International Union of Pure and Applied Chemistry name diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate [1]. The molecular structure consists of a central 1,4-dihydropyridine ring system substituted with two methyl groups at positions 2 and 6, two ethyl carboxylate groups at positions 3 and 5, and a 3-nitrophenyl substituent at position 4 [1] [2].

The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)N+[O-])C(=O)OCC)C)C [1]. The International Chemical Identifier key ITAOFSSOVNYZCS-UHFFFAOYSA-N provides unique identification for database searches [1]. The compound's structural framework incorporates six oxygen atoms, two nitrogen atoms, and nineteen carbon atoms arranged in a specific spatial configuration that determines its physicochemical properties [1] [2].

| Parameter | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 21829-28-7 | [1] |

| Molecular Formula | C19H22N2O6 | [1] [2] |

| International Chemical Identifier | InChI=1S/C19H22N2O6/c1-5-26-18(22)15-11(3)20-12(4)16(19(23)27-6-2)17(15)13-8-7-9-14(10-13)21(24)25/h7-10,17,20H,5-6H2,1-4H3 | [1] |

Stereochemical Characteristics and Configuration

The stereochemical analysis of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate reveals no defined stereogenic centers according to computational analysis [1]. The compound exhibits zero defined atom stereocenter count and zero undefined atom stereocenter count, indicating absence of chiral centers that would lead to optical isomerism [1]. Similarly, the molecule shows zero defined bond stereocenter count and zero undefined bond stereocenter count, confirming the absence of geometric isomerism around double bonds [1].

The 3-nitrophenyl substituent at the C4 position adopts a pseudo-axial orientation relative to the dihydropyridine ring plane [30]. Torsion angle measurements indicate specific conformational preferences, with the attachment geometry well described by characteristic dihedral relationships between the aromatic ring and the dihydropyridine core [30]. The dihedral angle between the least-squares plane of the 1,4-dihydropyridine ring and the 3-nitrophenyl ring measures approximately 87.86 degrees, indicating near-orthogonal positioning [30].

The carbonyl groups of the ethyl ester substituents at positions 3 and 5 demonstrate distinct configurational arrangements relative to the dihydropyridine ring double bonds [36]. These ester groups adopt the same orientation with respect to the dihydropyridine ring, contributing to the overall molecular symmetry [29]. The ethyl carboxylate side chains maintain specific rotational conformations that influence intermolecular packing arrangements in the solid state [29].

Crystal Structure Analysis

Conformational Analysis (2D and 3D)

The conformational analysis of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate reveals characteristic structural features common to 1,4-dihydropyridine derivatives [22] [24]. The central dihydropyridine ring adopts a flattened boat conformation, which represents the energetically preferred three-dimensional arrangement [22] [26] [29]. This conformation is characterized by specific puckering parameters that quantify the degree of ring distortion from planarity [29].

The boat conformation exhibits displacement of the nitrogen atom and the tetrahedral carbon at position 4 to the same side of the ring plane [22]. These atoms are displaced by specific distances from the plane defined by the remaining carbon atoms of the ring system [22] [29]. The puckering amplitude and associated geometric parameters provide quantitative measures of the conformational characteristics [24] [29].

Computational studies using density functional theory methods have examined the conformational preferences of related dihydropyridine systems [27]. The boat conformation represents a highly flexible system that may easily undergo defolding to alternative conformational arrangements [27]. The energy difference between boat and planar conformations is relatively small, indicating conformational mobility under ambient conditions [27].

The 3-nitrophenyl substituent maintains a nearly perpendicular orientation relative to the dihydropyridine ring plane [29] [30] [31]. Dihedral angle measurements consistently demonstrate this orthogonal arrangement across multiple crystallographic studies [29] [31]. The perpendicular orientation can be attributed to steric hindrance effects involving the ethyl carboxylate groups at adjacent positions [29].

| Conformational Parameter | Typical Range | Reference |

|---|---|---|

| Nitrogen Displacement from Ring Plane | 0.088-0.17 Å | [22] [29] |

| C4 Displacement from Ring Plane | 0.188-0.39 Å | [22] [29] |

| Dihedral Angle (Ring-Phenyl) | 82.96-89.77° | [26] [29] [31] |

Physical Constants

Molecular Weight Determination (374.4 g/mol)

The molecular weight of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been precisely determined as 374.4 grams per mole through computational analysis [1] [2]. This value represents the sum of atomic masses for all constituent atoms within the molecular formula C19H22N2O6 [1]. Alternative sources report slight variations in the fourth decimal place, with values of 374.39 grams per mole also documented [2] [4].

The exact mass of the compound, calculated using precise atomic masses, equals 374.14778643 daltons [1]. The monoisotopic mass, representing the mass of the molecule containing the most abundant isotope of each element, also measures 374.14778643 daltons [1]. These precise mass values are essential for mass spectrometric identification and characterization studies [1].

The molecular weight determination has been validated through multiple computational approaches using established chemical databases [1]. The consistency of reported values across different sources confirms the accuracy of the 374.4 grams per mole designation [1] [2]. This molecular weight falls within the typical range for dihydropyridine derivatives used in pharmaceutical applications [2].

Melting Point Properties

Experimental determination of the melting point for diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been reported as 178-180°C [14]. This thermal transition represents the temperature range at which the crystalline solid undergoes phase transformation to the liquid state [14]. The melting point determination provides important information regarding thermal stability and purity assessment [14].

Thermal analysis studies using simultaneous thermogravimetric analysis and differential scanning calorimetry techniques can provide detailed characterization of thermal transitions [34]. Such analyses reveal the specific thermal events associated with melting, including enthalpy changes and potential decomposition processes [34]. The melting point range indicates good thermal stability up to the transition temperature [14].

Comparative studies with related dihydropyridine derivatives demonstrate that melting points vary depending on substituent patterns and molecular structure [14] . The presence of the 3-nitrophenyl group influences the melting characteristics compared to other substituted dihydropyridines [14]. The relatively high melting point suggests strong intermolecular interactions within the crystalline lattice [14].

Solubility Profile in Various Solvents

The solubility characteristics of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate have been investigated in various solvent systems . The compound demonstrates good solubility in organic solvents such as ethanol and methanol, while exhibiting poor solubility in aqueous media . This solubility profile reflects the predominantly hydrophobic character of the molecular structure .

The compound shows solubility in polar aprotic solvents including acetone and dichloromethane, which have been utilized in photostability studies [35]. Solvent selection significantly influences the compound's behavior under various experimental conditions [35]. The solubility in organic solvents facilitates analytical procedures and chemical characterization studies [18].

Quantitative solubility measurements reveal specific concentration limits in different solvent systems . The logarithmic partition coefficient (XLogP3) has been calculated as 3.2, indicating moderate lipophilicity [1]. This parameter suggests favorable partitioning into organic phases compared to aqueous environments [1].

| Solvent Type | Solubility Characteristics | Reference |

|---|---|---|

| Ethanol | Good solubility | |

| Methanol | Good solubility | |

| Water | Poor solubility | |

| Organic solvents | Generally soluble | [18] |

Stability Parameters

The stability characteristics of diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate encompass thermal, photochemical, and chemical stability parameters [35] [38]. Photostability studies indicate that dihydropyridine derivatives are susceptible to photodegradation when exposed to ultraviolet radiation [35] [38]. The compound exhibits sensitivity to light exposure, particularly under ultraviolet-A radiation conditions [35].

Thermal stability analysis reveals decomposition onset temperatures and associated thermal events [17] [34]. The compound demonstrates stability under normal storage conditions but undergoes decomposition at elevated temperatures [17]. Differential scanning calorimetry studies can identify specific thermal transitions and decomposition pathways [34].

Chemical stability depends on environmental factors including pH, temperature, and presence of oxidizing agents [38]. The compound shows stability under ambient conditions when properly stored [17]. Long-term stability studies are essential for understanding degradation kinetics and storage requirements [38].

The vapor pressure at 25°C has been calculated as 5.06 × 10^-10 millimeters of mercury, indicating low volatility under standard conditions [17]. The flash point has been determined as 256.1°C, providing important safety information for handling procedures [6] [17]. The boiling point is estimated at approximately 499.8°C at 760 millimeters of mercury pressure [6] [17].

| Stability Parameter | Value | Reference |

|---|---|---|

| Thermal Decomposition Onset | ~287°C | [14] |

| Flash Point | 256.1°C | [6] [17] |

| Boiling Point | 499.8°C at 760 mmHg | [6] [17] |

| Vapor Pressure (25°C) | 5.06 × 10^-10 mmHg | [17] |

Hantzsch Synthesis Adaptations

The synthesis of Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is most commonly achieved through adaptations of the Hantzsch synthesis. This classical method involves a one-pot condensation of 3-nitrobenzaldehyde, two equivalents of ethyl acetoacetate, and ammonia or ammonium acetate. The reaction typically proceeds in ethanol or water as a solvent, under reflux conditions, yielding the dihydropyridine core with high selectivity for the 1,4-dihydropyridine scaffold [1] [2] [3].

Table 1. Typical Hantzsch Synthesis Conditions

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 3-nitrobenzaldehyde | 1 | Ethanol | Reflux | 2–4 h | 70–90 [2] |

| Ethyl acetoacetate | 2 | Water | 60–80°C | 1–2 h | 80–97 [4] |

| Ammonium acetate | 1.2 |

Multicomponent Reactions

Multicomponent reactions have been developed to streamline the synthesis of 1,4-dihydropyridine derivatives. These protocols often employ a combination of aromatic aldehydes, β-keto esters, and ammonia sources in a single vessel, sometimes under solvent-free or aqueous conditions. The use of catalysts such as iron(III) phosphate or magnetic nanoparticles has been shown to enhance yields and reduce reaction times, with electron-withdrawing substituents like nitro groups on the aromatic ring favoring higher product yields [5] [4].

Table 2. Multicomponent Reaction Yields with Various Catalysts

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Fe₃O₄@Phen@Cu | Water | 60°C | 50 min | 86–97 [4] |

| FePO₄ | Solvent-free | 70°C | 50 min | 80 [5] |

Advanced Synthetic Strategies

Catalytic Approaches

Catalytic methods have been introduced to improve the efficiency and selectivity of dihydropyridine synthesis. Lewis acids such as scandium triflate and gadolinium triflate, as well as heterogeneous catalysts like montmorillonite K-10, have been employed to catalyze the Hantzsch reaction. These catalysts enable milder reaction conditions, shorter reaction times, and higher yields, while also facilitating catalyst recovery and reuse [6] [7] [8].

Stereoselective Synthesis Methodologies

Chiral Phase Transfer Catalysis

Chiral phase transfer catalysis has been explored for the asymmetric synthesis of 1,4-dihydropyridines. Chiral quaternary ammonium salts derived from cinchona alkaloids are particularly effective, providing high enantioselectivity in alkylation and cyclocondensation reactions. These catalysts operate under biphasic conditions, often using toluene and aqueous base, and can be recycled for multiple reaction cycles [9] [10] [11] [12].

Cinchona Quaternary Ammonium Salt Catalysts

Cinchona-based quaternary ammonium salts are among the most widely used chiral organocatalysts for asymmetric synthesis. Modifications at the C3 position of the cinchona nucleus, such as the introduction of electron-deficient aryl groups, have led to improved enantioselectivity and catalytic efficiency. These catalysts have been successfully applied to the synthesis of chiral 1,4-dihydropyridine derivatives, with enantiomeric excesses often exceeding 90% under optimized conditions [9] [10] [12].

Asymmetric Synthesis Parameters

Key parameters influencing asymmetric synthesis include the choice of chiral catalyst, solvent, temperature, and base. For example, the use of toluene as a solvent and potassium hydroxide as a base, in combination with cinchona-derived catalysts, has been shown to maximize enantioselectivity. Lower reaction temperatures generally favor higher enantiomeric excess, while catalyst loading and substrate concentration must be carefully optimized to balance yield and selectivity [13] [14] [15].

Table 3. Asymmetric Synthesis Parameters and Outcomes

| Catalyst Type | Solvent | Temp (°C) | Base | ee (%) | Reference |

|---|---|---|---|---|---|

| Cinchona ammonium salt | Toluene | 0–25 | KOH | 90–97 | [9] [11] |

| Chiral phosphoric acid | Toluene | 25 | DABCO | 66–98 | [13] [14] |

Competitive Reactions and By-product Formation

The Hantzsch reaction and its variants can lead to competitive side reactions, particularly under non-optimized conditions. Common by-products include pyridine derivatives formed via oxidation, as well as oligomeric species resulting from incomplete condensation. The choice of ammonia source is critical; for example, ammonium acetate provides cleaner reactions compared to other ammonium salts or urea, which can result in inseparable by-products [1] [16] [17]. The presence of strong oxidants or prolonged reaction times can also increase the formation of undesired pyridine by-products [1].

Process Optimization Parameters

Temperature and Solvent Effects

Reaction temperature and solvent choice significantly impact yield and selectivity. Higher temperatures generally accelerate the reaction but may increase by-product formation. Water and ethanol are preferred solvents for their ability to dissolve all reactants and promote high yields. Ultrasonic irradiation and microwave heating have also been shown to enhance reaction rates and product purity [1] [18] [19] [20].

Table 4. Effect of Temperature and Solvent on Yield

| Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|

| Water | 60 | 96 | High selectivity |

| Ethanol | Reflux | 90 | Classical conditions |

| Methanol | Reflux | 85 | Lower selectivity |

Catalyst Loading Optimization

Optimal catalyst loading is essential for maximizing yield while minimizing cost and environmental impact. Studies have shown that as little as 5–10 mol% of Lewis acid or nanoparticle catalyst is sufficient to achieve high yields in multicomponent reactions. Excess catalyst does not significantly improve yield and may complicate purification [5] [4] [7].

Purification Strategies

Purification of the target compound typically involves recrystallization from ethanol or ethyl acetate, followed by charcoal treatment to remove colored impurities. Thin-layer chromatography is used to monitor reaction progress and product purity. In some protocols, a combination of solvent extraction and filtration is employed to separate the desired product from by-products and unreacted starting materials [18].

Green Chemistry Applications in Synthesis

Recent advances have focused on developing environmentally friendly synthetic protocols for 1,4-dihydropyridine derivatives. Catalyst-free “on-water” reactions, solvent-free conditions, and the use of recyclable heterogeneous catalysts have all contributed to greener processes. These methods reduce hazardous waste, lower energy consumption, and often provide higher yields and purer products. The use of water as a solvent, in particular, has been highlighted for its positive impact on reaction selectivity and environmental sustainability [18] [16] [17] [21] [22].

Table 5. Green Chemistry Approaches and Outcomes

| Method | Solvent | Catalyst | Yield (%) | Environmental Benefit |

|---|---|---|---|---|

| On-water, catalyst-free | Water | None | 90–96 | No hazardous waste |

| Solvent-free, FePO₄ | None | FePO₄ | 80 | Recyclable catalyst |

| Nanoparticle catalysis | Water | Fe₃O₄@Phen@Cu | 86–97 | Catalyst recovery, low waste |